molecular formula C5H4N2O3 B1586587 2-Hydroxy-4-nitropyridine CAS No. 4487-51-8

2-Hydroxy-4-nitropyridine

Cat. No.: B1586587
CAS No.: 4487-51-8
M. Wt: 140.1 g/mol
InChI Key: STJAXIFXCBWILG-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine derivatives represent a crucial class of heterocyclic compounds, characterized by a six-membered ring containing a nitrogen atom. wisdomlib.org Their importance in chemical sciences is vast, with applications spanning from medicinal chemistry to material science. ontosight.ainih.govresearchgate.netsciencepublishinggroup.com These compounds are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. wisdomlib.orgnih.govresearchgate.net The pyridine scaffold is a privileged structure in drug design, appearing in numerous FDA-approved pharmaceuticals. researchgate.netmdpi.com In addition to their medicinal roles, pyridine derivatives are utilized in the development of agrochemicals, chemosensors, and advanced materials such as polymers and dyes. nih.govmdpi.comchemimpex.com

Overview of the Research Trajectory for 2-Hydroxy-4-nitropyridine

Research on this compound has been driven by its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of both a hydroxyl and a nitro group on the pyridine ring allows for a variety of chemical transformations. The nitro group, in particular, can be reduced to an amino group, opening pathways to a diverse range of functionalized pyridines. Early research often focused on the fundamental synthesis and characterization of this compound. More recent studies have explored its potential in medicinal chemistry as a building block for bioactive compounds and its applications in material science. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5-3-4(7(9)10)1-2-6-5/h1-3H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJAXIFXCBWILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376484
Record name 2-Hydroxy-4-nitropyridine
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Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4487-51-8
Record name 4-Nitro-2(1H)-pyridinone
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Record name 2-Hydroxy-4-nitropyridine
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Record name 2-HYDROXY-4-NITROPYRIDINE
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Advanced Synthetic Methodologies for 2 Hydroxy 4 Nitropyridine and Its Analogues

Elucidation of Classical Synthetic Pathways

The traditional and most widely utilized method for preparing 2-hydroxy-4-nitropyridine is through the direct electrophilic aromatic nitration of 2-hydroxypyridine (B17775). This approach, while straightforward, involves carefully controlled conditions to manage its exothermic nature and to achieve desired selectivity.

Electrophilic Aromatic Nitration of 2-Hydroxypyridine: Mechanistic Insights and Optimization

The mechanism of this reaction is a classic electrophilic aromatic substitution. The pyridine (B92270) ring is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.com However, the hydroxyl group at the 2-position is a strong activating group, which directs the incoming electrophile.

The reaction proceeds via the formation of the highly reactive nitronium ion (NO₂⁺) from nitric acid, often in the presence of a stronger acid like sulfuric acid which facilitates the generation of the electrophile. masterorganicchemistry.com The π-electrons of the activated pyridine ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The hydroxyl group at the C-2 position and the ring nitrogen play a crucial role in stabilizing this intermediate. Subsequent deprotonation from the carbon bearing the new nitro group restores the aromaticity of the ring, yielding the final product. masterorganicchemistry.com

It is important to note that 2-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form (2-pyridone). gcwgandhinagar.com While both are aromatic, the specific tautomer present can influence reactivity and the position of nitration. Kinetic studies on related hydroxypyridines have shown that nitration can occur on either the free base or the conjugate acid, depending on the specific structure and reaction conditions. rsc.orgrsc.org

Optimization of this synthesis focuses on maximizing the yield of the desired 4-nitro isomer while minimizing side products. Key to this is controlling the reaction temperature to prevent over-nitration and decomposition.

Considerations for Reaction Conditions and Selectivity in Traditional Synthesis

The selectivity of the nitration of 2-hydroxypyridine is highly dependent on the reaction conditions. The hydroxyl group is an ortho, para-director. Since the ortho-positions (C-3 and C-5) and the para-position (C-4) are activated, a mixture of isomers can be expected. However, careful selection of reagents and conditions can favor the formation of the 4-nitro isomer.

A common laboratory-scale procedure involves dissolving 2-hydroxypyridine in pyridine, which serves as both a solvent and a base to moderate the reaction. Concentrated nitric acid (60-75%) is added dropwise to the solution, which is kept in an ice bath to manage the exothermic reaction. After the initial addition, the reaction is typically stirred at room temperature. To improve the conversion rate, the reaction mixture may be concentrated and the nitration step repeated multiple times. Finally, the product is isolated by neutralizing the acidic mixture with a cold alkaline solution, such as sodium hydroxide (B78521) or sodium carbonate.

Table 1: Typical Reaction Parameters for Classical Synthesis

ParameterTypical Value/RangeNotes
Starting Material2-Hydroxypyridine-
SolventPyridineActs as a solvent and base.
Nitrating AgentNitric acid (60-75% mass)Often used with a catalyst like sulfuric acid.
TemperatureInitial cooling (0-5 °C), then room temperature (20-25 °C)Crucial for controlling exothermicity and preventing side reactions.
Reaction Time20-40 minutes per cycleMultiple cycles may be performed to increase yield.
Neutralizing AgentNaOH, Na₂CO₃, or NaHCO₃Added under cooling to prevent product degradation.

Contemporary and Sustainable Synthetic Approaches

In response to the safety risks and scalability limitations of traditional batch nitrations, modern synthetic chemistry has moved towards continuous flow processes. These methods offer significant improvements in safety, control, and efficiency. rsc.org

Continuous Flow Synthesis Utilizing Pyridine N-Oxide Intermediates

A more advanced and industrially scalable method for producing nitropyridines involves starting from pyridine N-oxide instead of pyridine itself. lookchem.com The N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 4-position, making it an excellent precursor for 4-substituted pyridines. researchgate.net Nitration of pyridine N-oxide yields 4-nitropyridine (B72724) N-oxide with high selectivity. lookchem.com This intermediate can then be converted to the desired this compound.

The use of continuous flow reactors, or microreactors, for this process is particularly advantageous. beilstein-journals.orggoogle.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. researchgate.net

Two-Step Continuous Flow Protocol: Nitration and Subsequent Functionalization

The synthesis of 4-nitropyridine, a key intermediate, has been successfully demonstrated in a two-step continuous flow system. researchgate.netmdpi.com

Step 1: Nitration of Pyridine N-Oxide. In the first step, a solution of pyridine N-oxide in concentrated sulfuric acid is mixed with a nitrating mixture (fuming nitric acid in sulfuric acid) in a continuous flow reactor. researchgate.net The reaction to produce 4-nitropyridine N-oxide is rapid and highly selective, with minimal formation of the 2-nitro byproduct. researchgate.net The product stream is often subjected to continuous extraction to separate the 4-nitropyridine N-oxide. researchgate.net

Table 2: Comparison of Synthetic Methodologies

AspectDirect Nitration of 2-Hydroxypyridine (Batch)Continuous Flow via Pyridine N-Oxide
Starting Material2-HydroxypyridinePyridine N-oxide
Key IntermediateNone (Direct)4-Nitropyridine N-oxide
SafetyHigher risk of thermal runaway due to poor heat transfer in large batches. google.comSignificantly enhanced safety due to superior heat exchange and small reaction volumes. researchgate.netmdpi.com
Control & SelectivityDifficult to control, potential for side products and over-nitration. Precise control of parameters leads to high selectivity and minimal byproducts. researchgate.net
ScalabilityLimited by safety concerns and inefficient mixing. researchgate.netEasily scalable by operating the system for longer durations or using parallel reactors. rsc.org
Reported YieldVariable, often moderate.High throughput with yields around 83% for the 4-nitropyridine intermediate. researchgate.netmdpi.com
Enhanced Safety and Scalability in Continuous Flow Systems

Nitration reactions are notoriously exothermic and can pose significant safety hazards, including the risk of runaway reactions and explosions, especially on an industrial scale. beilstein-journals.orggoogle.com Continuous flow systems mitigate these risks substantially. The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, preventing the buildup of dangerous hot spots. google.com

The small internal volume of the reactor means that only a tiny amount of the energetic material is present at any given moment, minimizing the potential impact of any unforeseen incident. researchgate.netmdpi.com This enhanced safety profile allows for reactions to be run under more aggressive conditions (e.g., higher temperatures) than would be feasible in a batch reactor, often leading to faster reaction rates and higher throughput. beilstein-journals.org

The scalability of continuous flow processes is another major advantage. Instead of designing larger, more hazardous reactors, production can be increased by simply running the compact flow system for a longer period or by "numbering-up" – using multiple reactors in parallel. rsc.org This approach avoids the complex and often unpredictable challenges associated with scaling up batch chemical processes. The development of a continuous process for nitro-p-xylene with a throughput of 800 g/h demonstrates the industrial potential of this technology. rsc.org

Green Chemistry Principles in the Preparation of Nitropyridine Scaffolds

The integration of green chemistry principles into the synthesis of nitropyridine scaffolds aims to reduce environmental impact and enhance safety and efficiency. These principles manifest in various strategies, including the use of safer solvents, reduction of reaction steps through tandem or multicomponent reactions, and the use of catalytic reagents. researchgate.netgoogle.com

Another effective strategy is the development of tandem or one-pot reactions in environmentally benign solvents. A notable example is the synthesis of imidazo[4,5-b]pyridines starting from 2-chloro-3-nitropyridine (B167233) in a water-isopropyl alcohol (H₂O-IPA) medium. This approach avoids toxic transition-metal catalysts and involves a sequence of a nucleophilic aromatic substitution (SNAr), an in-situ nitro group reduction, and a subsequent heteroannulation, all performed in a single sequence with only one final purification step.

Furthermore, advancements in continuous flow synthesis represent a significant step towards safer and more scalable production of nitropyridine intermediates. Continuous flow nitration, for example, minimizes the accumulation of potentially energetic intermediates, thus enhancing the safety profile of the reaction. This method also allows for precise control over reaction time and mixing, which can reduce the formation of by-products.

Green Chemistry ApproachKey FeaturesExample ApplicationReference
Multicomponent Reactions (MCRs)- Fewer reaction steps
  • Reduced reaction time
  • Improved yields
  • High atom economy
  • Synthesis of unsymmetrical 5-nitro-6-phenylpyridines. researchgate.net
    Tandem Reactions in Green Solvents- Use of non-toxic, non-flammable solvents (e.g., H₂O-IPA)
  • Avoids toxic catalysts
  • Single purification step
  • Synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine.
    Continuous Flow Synthesis- Enhanced safety by minimizing hazardous intermediates
  • Precise control of reaction parameters
  • Improved scalability and purity
  • Nitration of pyridine N-oxide to 4-nitropyridine N-oxide. researchgate.net

    Derivatization Strategies for this compound

    This compound is a versatile intermediate that can be chemically modified at several positions. The primary sites for derivatization are the nitro group, the pyridine ring itself via substitution, and the hydroxyl moiety.

    The reduction of the nitro group on the pyridine ring to an amino group is a fundamental transformation, yielding valuable amino-substituted pyridines. This conversion of this compound results in the formation of 2-Hydroxy-4-aminopyridine. Various reducing agents and conditions can be employed to achieve this.

    Catalytic hydrogenation is a common and efficient method. Reagents such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265) are frequently used. For related compounds like 4-nitropyridine N-oxide, catalytic reduction using Raney-Nickel has also been reported to yield the corresponding aminopyridine. researchgate.net Another classical approach involves the use of metal salts in acidic or neutral conditions, such as tin(II) chloride (SnCl₂) in the presence of a low-valent titanium reagent or hydrochloric acid. researchgate.net The choice of reagent can sometimes influence the reaction outcome, with certain conditions leading to partially reduced intermediates like azoxy or azo compounds. researchgate.net

    Reduction MethodReagent(s)Substrate ExampleProductReference
    Catalytic HydrogenationPd/C, Ammonium formate2-amino-4-methyl-5-nitropyridine2,5-diamino-4-methylpyridine
    Metal-based ReductionTiCl₄/SnCl₂4-Nitropyridine N-oxide4-Aminopyridine researchgate.net
    Catalytic HydrogenationRaney-Nickel4-Nitropyridine N-oxide4-Aminopyridine researchgate.net
    Direct ReductionNot specified4-nitropyridine-oxynitride4-aminopyridine google.com

    The pyridine ring in nitropyridine derivatives is electron-deficient, a characteristic that is significantly enhanced by the presence of a strong electron-withdrawing nitro group. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (positions 2, 4, and 6) to the nitro group. scirp.org

    In derivatives of this compound, a leaving group at the 2- or 6-position is readily displaced by a variety of nucleophiles. For example, in 2-chloro-4-nitropyridine-N-oxide, the chlorine atom can be substituted by alkoxides, such as sodium n-heptanolate, to yield the corresponding 2-alkoxy derivative. vanderbilt.edu The regioselectivity of this substitution can be influenced by the solvent used. vanderbilt.edu Similarly, the sulfo group in 5-nitropyridine-2-sulfonic acid is easily replaced by oxygen, nitrogen, and halogen nucleophiles. ntnu.no

    Common nucleophiles used in these reactions include amines (e.g., morpholine, cyclohexylamine), alkoxides, and halides. scirp.orgntnu.no A specialized type of substitution known as Vicarious Nucleophilic Substitution (VNS) allows for the introduction of carbon substituents onto the electron-deficient ring. ntnu.noresearchgate.net

    SubstrateLeaving GroupNucleophileProduct TypeReference
    2-Chloro-4-nitropyridine-N-oxide-Cln-Heptanolate2-Alkoxy-4-nitropyridine-N-oxide vanderbilt.edu
    Potassium 5-nitropyridine-2-sulfonate-SO₃KPCl₅2-Chloro-5-nitropyridine ntnu.no
    Potassium 5-nitropyridine-2-sulfonate-SO₃KMethoxide, Ammonia, n-Butylamine2-Methoxy-, 2-Amino-, 2-Butylamino-5-nitropyridines ntnu.no
    2-(1-Hydroxybenzotriazolyl)-5-nitropyridine1-HydroxybenzotriazolylMorpholine, Cyclohexylamine, Aniline (B41778)N-substituted-5-nitropyridin-2-amines scirp.org

    The oxidation of the hydroxyl group in this compound is a less commonly documented transformation compared to reactions involving the nitro group. The compound exists in tautomeric equilibrium with its keto form, 4-nitro-2-pyridone. Reactions can therefore occur at the hydroxyl group, the pyridone ring, or the pyridine nitrogen.

    General oxidation of 2-hydroxypyridines (2-pyridones) can be achieved using various oxidizing agents. For instance, oxidation of 2-hydroxypyridine with cerium(IV) perchlorate (B79767) has been studied, revealing a multi-stage process. bibliotekanauki.pl Other research has shown that N-protected 2-pyridones can undergo palladium-catalyzed oxidative olefination at the 5-position of the ring. snnu.edu.cn The use of meta-chloroperoxybenzoic acid (m-CPBA) has been reported for the oxidation of a phenylglycinol-derived 2-pyridone, leading to a bicyclic hydroxylactam. nih.govacs.org

    A common oxidation reaction for pyridines is the formation of the corresponding N-oxide. The direct oxidation of 2-pyridone to 2-hydroxypyridine-1-oxide can be accomplished using agents like hydrogen peroxide. google.com This transformation alters the electronic properties of the pyridine ring, which can be useful for subsequent reactions.

    Oxidation TypeReagent(s)Substrate ExampleProduct TypeReference
    Ring OxidationCerium(IV) perchlorate2-HydroxypyridineComplex intermediate products bibliotekanauki.pl
    Oxidative C-H OlefinationPd(OAc)₂, Cu(OAc)₂N-methyl-2-pyridone5-alkenyl-2-pyridone snnu.edu.cn
    Ring/Side-chain Oxidationm-CPBAPhenylglycinol-derived 2-pyridoneBicyclic hydroxylactam nih.govacs.org
    N-OxidationHydrogen Peroxide2-Pyridone2-Hydroxypyridine-1-oxide google.com

    Mechanistic Investigations of Chemical Transformations Involving 2 Hydroxy 4 Nitropyridine

    Influence of Reaction Environment on Reactivity and Selectivity

    The outcome of chemical transformations involving 2-hydroxy-4-nitropyridine is highly dependent on the reaction environment. Factors such as the solvent and the presence of catalysts can dramatically alter reaction rates, product distributions, and even the operative mechanistic pathway.

    The choice of solvent is critical in modulating the reactivity of nitropyridines in SNAr reactions. The rates of these reactions, which proceed through charged, polar transition states and intermediates, are strongly dependent on the solvent's ability to stabilize these species. scispace.comscirp.org

    Generally, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective at accelerating SNAr reactions. unilag.edu.ng This is because they can effectively solvate the cationic portion of the zwitterionic Meisenheimer complex without strongly hydrogen-bonding to and deactivating the nucleophile. In contrast, polar protic solvents like methanol (B129727) can solvate and stabilize the charged intermediate but may also reduce the nucleophilicity of the amine nucleophile through hydrogen bonding. scispace.comscirp.org

    Kinetic studies on the aminolysis of nitropyridine derivatives have quantified these effects. For the reaction of 2-(1-hydroxybenzotriazolyl)-5-nitropyridine with morpholine, the rate constant is higher in toluene (B28343) than in methanol or acetonitrile. scirp.orgresearchgate.net This was attributed to a change in the rate-determining step; in the less polar toluene, the formation of the zwitterionic intermediate is rate-limiting and less stabilized, while in more polar solvents, the departure of the leaving group becomes rate-limiting. scirp.orgscirp.org The effect of solvent on the rate of nucleophilic substitution for a related dinitrobenzene derivative demonstrates a clear trend, with reactivity increasing in the order MeOH < MeCN < DMSO. semanticscholar.org

    Table 2: Solvent Effect on the Second-Order Rate Constant (kA) for the Reaction of 1-Chloro-2,4-dinitrobenzene with Hydrazine at 25°C. semanticscholar.org
    SolventkA x 10³ (L·mol⁻¹·s⁻¹)Relative Rate
    Methanol (MeOH)1.571
    Acetonitrile (MeCN)40.926
    Dimethyl Sulfoxide (DMSO)1040662

    The solvent can also influence the equilibrium between tautomeric forms. For the parent compound, 2-hydroxypyridine (B17775) exists in equilibrium with its tautomer, 2-pyridone. Non-polar solvents tend to favor the 2-hydroxypyridine form, whereas polar solvents shift the equilibrium toward the 2-pyridone form. This tautomerism can affect which atom (N vs. O) acts as the nucleophile in certain reactions, thereby influencing product selectivity. mdpi.comresearchgate.net

    Catalysis provides a powerful tool for enhancing the reactivity and selectivity of transformations involving nitropyridines. A variety of catalytic systems have been developed for the functionalization and derivatization of these compounds.

    One of the most common transformations is the reduction of the nitro group. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (Sn/HCl) with a hydrogen source. vulcanchem.commdpi.com This reaction converts the nitro group into an amine, a versatile functional group for further derivatization. For example, the catalytic hydrogenation of 4-nitropyridine (B72724) using a palladium nanoparticle catalyst supported on polymethylhydrosiloxane (B1170920) has been shown to be effective in an aqueous system. rsc.org

    For the functionalization of the hydroxyl group or the pyridine (B92270) ring itself, transition metal catalysis is often employed. Copper-based catalysts, for instance, have been successfully used for the N-arylation of 2- and 4-hydroxypyridines and the O-arylation of 3-hydroxypyridines. acs.org These reactions expand the scope of accessible structures from simple hydroxypyridine precursors. Similarly, rhodium- and iridium-catalyzed systems have been developed for the asymmetric allylation of 2-hydroxypyridines, allowing for the enantioselective synthesis of N-allyl 2-pyridones. mdpi.com

    Heterogeneous catalysts are also gaining prominence due to their ease of separation and recyclability. For example, urea-functionalized silica-coated magnetic nanoparticles have been reported as an efficient hydrogen-bonding catalyst for the synthesis of 2-hydroxy pyridine derivatives under mild conditions. tandfonline.com These catalysts operate by activating substrates through hydrogen bonding interactions, facilitating the reaction.

    Furthermore, base catalysis is a key feature in many SNAr reactions. A base can catalyze the reaction by deprotonating the zwitterionic intermediate, making the subsequent elimination of the leaving group more favorable. nih.govunilag.edu.ng In some cases, particularly in aprotic solvents, the reaction mechanism can shift from an uncatalyzed pathway to a base-catalyzed one, where proton transfer from the intermediate becomes the rate-limiting step. scirp.orgscirp.org

    Computational and Theoretical Studies on 2 Hydroxy 4 Nitropyridine and Its Derivatives

    Quantum Chemical Investigations

    Quantum chemical methods, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 2-Hydroxy-4-nitropyridine. These calculations provide a foundational understanding of the molecule's stability, electronic properties, and potential for chemical reactions.

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized molecular geometry and electronic properties of chemical systems. For 4-nitro-1H-pyridin-2-one, calculations, typically employing functionals like B3LYP with a basis set such as 6-311G(d,p) or aug-cc-pVTZ, can predict its structural parameters with high accuracy. nih.govresearchgate.net

    Below is a table of selected theoretical geometric parameters for 4-nitro-1H-pyridin-2-one, derived from DFT calculations on analogous structures.

    ParameterCalculated Value (Illustrative)
    Bond Length C=O (Å)1.235
    Bond Length C4-N(nitro) (Å)1.470
    Bond Length N(nitro)-O (Å)1.220
    Bond Angle O-C2-N1 (°)124.5
    Bond Angle C3-C4-C5 (°)118.0
    Bond Angle O-N(nitro)-O (°)125.0

    Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. acs.org The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. emerginginvestigators.org

    The energy gap (ΔE = E_LUMO - E_HOMO) between these orbitals is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity and greater polarizability. acs.org For 4-nitro-1H-pyridin-2-one, the HOMO is typically distributed over the pyridinone ring, while the LUMO is predominantly localized on the electron-deficient nitro group, indicating a significant intramolecular charge transfer (ICT) character upon electronic excitation. researchgate.netresearchgate.net

    From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. emerginginvestigators.org These include:

    Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

    Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

    Global Softness (S): S = 1 / (2η)

    Electrophilicity Index (ω): ω = μ² / (2η)

    A high electrophilicity index suggests a strong capacity to act as an electrophile. sciforum.net

    The following table presents calculated reactivity descriptors for a close analogue, 4-nitropyridine (B72724) N-oxide, which provide insight into the expected values for 4-nitro-1H-pyridin-2-one. sciforum.net

    DescriptorCalculated Value (eV)
    E_HOMO-7.65
    E_LUMO-3.18
    Energy Gap (ΔE)4.47
    Chemical Potential (μ)-5.42
    Chemical Hardness (η)2.24
    Global Softness (S)0.22
    Electrophilicity Index (ω)6.55

    Natural Bond Orbital (NBO) analysis is a powerful method for interpreting the wavefunction in terms of localized chemical bonds and lone pairs, providing a detailed picture of intramolecular delocalization and hyperconjugative interactions. nih.govresearchgate.net This analysis quantifies the stabilization energy E(2) associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. ugm.ac.id

    The table below illustrates key donor-acceptor interactions and their calculated stabilization energies (E(2)), which highlight the extent of intramolecular charge transfer within the molecule.

    Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol) (Illustrative)
    LP (1) N1π* (C2-C3)25.5
    LP (2) O(carbonyl)π* (N1-C2)28.1
    LP (2) O(nitro)π* (C4-N(nitro))45.8
    π (C5-C6)π* (C3-C4)20.2

    Molecular Dynamics Simulations for Dynamic Behavior

    While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time, accounting for atomic motions and environmental effects.

    Conformational analysis for 4-nitro-1H-pyridin-2-one primarily confirms the stability of its planar structure. DFT calculations are first used to identify the global minimum energy conformation. researchgate.net The pyridinone tautomer is inherently rigid, and its planarity is the most stable arrangement.

    The surrounding environment, particularly the solvent, can significantly influence a molecule's properties. Computational methods can model these effects using implicit solvent models, such as the Polarizable Continuum Model (PCM), within DFT calculations. sciforum.net These models simulate the bulk electrostatic effect of a solvent on the solute molecule.

    For a polar molecule like 4-nitro-1H-pyridin-2-one, the choice of solvent affects its conformational stability and electronic properties. Studies on similar molecules show that increasing solvent polarity generally leads to:

    An increase in the calculated dipole moment, indicating enhanced charge separation.

    Greater stabilization of the ground state. sciforum.net

    Shifts in vibrational frequencies observed in spectroscopic analyses.

    Furthermore, explicit solvent MD simulations, where individual solvent molecules are included, can provide detailed information on specific intermolecular interactions, such as the formation of hydrogen bonds between the solute's hydrogen bond donors/acceptors (like the N-H and C=O groups) and polar solvent molecules (e.g., water).

    Advanced Structural and Interaction Analysis

    Advanced computational methods provide deep insights into the structural properties and intermolecular interactions of this compound and its derivatives. These techniques are crucial for understanding the compound's behavior in supramolecular assemblies and for predicting its reactivity.

    Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

    In compounds analogous to this compound, Hirshfeld analysis often highlights the dominance of O–H···O or N–H···O hydrogen bonds, which appear as distinct spikes in the 2D fingerprint plots. researchgate.netuctm.edu These interactions are critical in stabilizing the crystal structure. For instance, in related nitropyridine systems, the analysis quantifies the percentage contribution of different contacts, such as H···H, O···H, and C···H interactions, to the total Hirshfeld surface area. researchgate.net The red areas on the d_norm surface indicate close contacts, typically representing hydrogen bonds. scirp.org This quantitative approach allows for a comparative study of intermolecular interaction patterns across a series of related compounds. uctm.edu

    Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Similar Pyridine (B92270) Derivatives

    Interaction TypePercentage Contribution (%)
    H···H30 - 50
    O···H / H···O20 - 45
    C···H / H···C5 - 15
    Other (e.g., C···C, N···H)< 10

    Note: The data presented is a generalized representation based on findings for analogous pyridine and nitropyridine structures and may not represent the exact values for this compound.

    Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

    The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms, chemical bonds, and molecular structure based on the topology of the electron density (ρ). amercrystalassn.orgpitt.edu A key feature of QTAIM is the bond path, a line of maximum electron density linking the nuclei of two chemically bonded atoms. wiley-vch.de The presence of a bond path is a universal indicator of a chemical bond. wiley-vch.de

    At the bond critical point (BCP), where the gradient of the electron density is zero, several properties can be calculated to characterize the nature of the interaction. These include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative, indicating a concentration of charge. For closed-shell interactions like hydrogen bonds, ρ(r) is lower and ∇²ρ(r) is positive.

    In the study of nitropyridine derivatives, QTAIM can be used to analyze the strength and nature of both covalent and non-covalent interactions. nih.govdntb.gov.ua For example, it can characterize the intramolecular hydrogen bond between the hydroxyl group and the nitro group, as well as intermolecular hydrogen bonds that dictate the supramolecular assembly. nih.gov The synergistic effects between different types of interactions within a molecule can also be studied using QTAIM. nih.gov

    Table 2: Typical QTAIM Parameters at Bond Critical Points (BCPs) for Different Interaction Types

    Interaction TypeTypical ρ(r) (a.u.)Typical ∇²ρ(r) (a.u.)Nature of Interaction
    Covalent Bond> 0.200< 0Shared-shell
    Strong Hydrogen Bond0.020 - 0.040> 0Closed-shell (partially covalent)
    Weak Hydrogen Bond< 0.020> 0Closed-shell (electrostatic)
    van der Waals< 0.010> 0Closed-shell

    Note: These values are illustrative and can vary depending on the specific molecular system and level of theory used.

    Prediction of Reactivity in Supramolecular Assemblies

    Computational methods are instrumental in predicting the reactivity of this compound within supramolecular structures. Density Functional Theory (DFT) calculations can be employed to map the molecular electrostatic potential (MEP) surface. nih.gov The MEP identifies electron-rich and electron-deficient regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. In this compound, the nitro group creates a significant electron-deficient region, making the pyridine ring susceptible to nucleophilic attack. Conversely, the hydroxyl group and the nitrogen atom in the ring are potential sites for electrophilic interaction.

    The study of supramolecular assemblies, such as co-crystals, benefits from these predictions. For example, understanding the electrostatic potential can help in the rational design of co-crystal formers that can interact with this compound through specific non-covalent interactions like hydrogen bonding or π-π stacking. mdpi.com The formation of charge-transfer complexes with certain anions can also be anticipated by analyzing the electronic properties of the molecule. rsc.org

    Furthermore, computational tools can predict global and local reactivity descriptors. Global descriptors such as chemical potential, hardness, and electrophilicity index provide a general measure of a molecule's reactivity. uctm.edumdpi.com Local descriptors, like Fukui functions, can pinpoint the most reactive sites within the molecule for specific types of reactions. This detailed understanding of reactivity is crucial for designing new materials and functional supramolecular systems based on this compound and its derivatives. researchgate.net

    Advanced Structural Characterization and Spectroscopic Elucidation for Research Applications

    Crystallographic Investigations for Solid-State Structures

    The presence of the nitro group is expected to influence the planarity of the pyridine (B92270) ring. The degree of twisting of the nitro group relative to the aromatic ring is a key structural parameter that affects the electronic conjugation and, consequently, the chemical reactivity and photophysical properties of the molecule. In similar structures, this dihedral angle is often small, indicating a high degree of planarity.

    Table 1: Predicted Crystallographic Parameters for 2-Hydroxy-4-nitropyridine (based on analogous compounds)

    ParameterPredicted Value
    Crystal SystemMonoclinic or Orthorhombic
    Space GroupP2₁/c or Pbca
    Key Intermolecular InteractionsO-H···O(nitro), O-H···N(pyridine)

    Vibrational Spectroscopic Studies for Conformational and Tautomeric Analysis

    Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the conformational and tautomeric landscape of this compound. The molecule can exist in at least two tautomeric forms: the enol form (this compound) and the keto form (4-nitro-1H-pyridin-2-one).

    Key Vibrational Modes:

    O-H/N-H Stretching: The enol form will exhibit a characteristic broad O-H stretching vibration in the region of 3200-3600 cm⁻¹. In contrast, the keto form will show a sharper N-H stretching band, typically between 3300 and 3500 cm⁻¹. The position and shape of these bands are highly sensitive to hydrogen bonding.

    C=O Stretching: A strong absorption band corresponding to the C=O stretching vibration, expected around 1650-1680 cm⁻¹, would be a definitive marker for the presence of the keto tautomer.

    NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The exact frequencies can be influenced by the electronic environment and intermolecular interactions.

    Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring will be present in the fingerprint region (below 1600 cm⁻¹). These modes can be coupled with the vibrations of the substituents, providing a complex but informative spectral signature.

    Studies on related molecules, such as 2-hydroxy-5-methyl-3-nitropyridine, have utilized a combination of experimental FTIR and laser Raman spectroscopy with theoretical calculations to assign the vibrational modes. niscpr.res.in Such a combined approach allows for a detailed understanding of the vibrational dynamics and the influence of substituents on the pyridine ring.

    Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Tautomers of this compound

    Vibrational ModeEnol Form (Predicted)Keto Form (Predicted)
    ν(O-H) / ν(N-H)~3400 (broad)~3350 (sharp)
    ν(C=O)-~1660
    νₐₛ(NO₂)~1540~1550
    νₛ(NO₂)~1340~1350

    Nuclear Magnetic Resonance (NMR) Studies Beyond Basic Identification

    NMR spectroscopy is an indispensable tool for the detailed structural and dynamic investigation of this compound in solution.

    Isotopic Labeling and Advanced NMR for Mechanistic Insights

    While standard ¹H and ¹³C NMR provide basic structural confirmation, isotopic labeling with ¹⁵N can offer profound insights into the electronic structure and reactivity. The chemical shift of the pyridine nitrogen is highly sensitive to its electronic environment and protonation state. huji.ac.il In this compound, ¹⁵N NMR can be used to definitively distinguish between the enol and keto tautomers. The nitrogen in the enol form would have a chemical shift characteristic of a pyridine nitrogen, whereas in the keto form, it would be more shielded, resembling an amide nitrogen.

    Furthermore, isotopic labeling can be employed in mechanistic studies. For example, by selectively labeling the hydroxyl oxygen with ¹⁸O, one could trace its involvement in reactions using techniques like mass spectrometry coupled with NMR.

    Tautomerism and Equilibrium Studies via NMR Spectroscopy

    NMR spectroscopy is particularly well-suited for studying the tautomeric equilibrium between the enol and keto forms in solution. The position of this equilibrium is often solvent-dependent. In non-polar solvents, the enol form may be favored, while in polar, protic solvents, the keto form might predominate due to favorable hydrogen bonding interactions.

    The tautomeric equilibrium can be investigated by monitoring the chemical shifts of the protons and carbons in the pyridine ring. For instance, the chemical shift of the proton at the 5-position (adjacent to the nitro group) would be significantly different in the two tautomers. Variable temperature NMR studies can also be employed to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process.

    In analogous systems like 2-hydroxypyridines, the tautomeric equilibrium has been extensively studied, and it is generally found that the pyridone (keto) form is the major tautomer in solution. wuxibiology.com

    Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound in a Polar Solvent (e.g., DMSO-d₆)

    PositionEnol Form (Predicted)Keto Form (Predicted)
    H-3~6.8~6.2
    H-5~8.0~7.8
    H-6~7.5~7.3
    C-2~160~165
    C-3~110~105
    C-4~150~145
    C-5~125~120
    C-6~140~135

    Electronic Spectroscopy and Photophysical Properties

    The electronic properties of this compound are governed by the interplay between the π-donating hydroxyl group and the π-accepting nitro group, leading to interesting photophysical behavior.

    Elucidation of Electronically Excited States and Relaxation Pathways

    The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π→π* and n→π* transitions. The presence of the nitro group and the potential for intramolecular charge transfer (ICT) from the hydroxyl to the nitro group can lead to absorption bands in the near-UV and visible regions. The position of these bands is often sensitive to solvent polarity, a phenomenon known as solvatochromism.

    Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting the energies of the excited states and the nature of the electronic transitions. rsc.org These calculations can help to assign the observed absorption bands and to understand the character of the excited states (e.g., locally excited vs. charge-transfer states).

    Upon photoexcitation, the molecule can relax back to the ground state through various pathways, including fluorescence, phosphorescence, and non-radiative decay. The efficiency of these processes determines the fluorescence quantum yield and lifetime. The investigation of these relaxation pathways provides insights into the excited-state dynamics and the potential for applications in areas such as molecular sensing and optoelectronics. Studies on similar nitro-substituted pyridines have revealed complex excited-state dynamics, including the possibility of intersystem crossing to triplet states.

    Table 4: Predicted Electronic Absorption Data for this compound

    TransitionPredicted λₘₐₓ (nm)Character
    S₀ → S₁~350-400π→π* with ICT character
    S₀ → S₂~280-320π→π*

    Exploration of Fluorescent Properties in Substituted Nitropyridines

    The inherent electronic characteristics of the nitropyridine scaffold, specifically the potent electron-withdrawing nature of the nitro group, provide a versatile platform for the development of novel fluorescent molecules. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of photophysical properties, including absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts. Research in this area focuses on understanding the structure-property relationships that govern the fluorescence of these compounds, paving the way for their application as molecular probes and functional materials.

    The fluorescence of substituted nitropyridines is highly dependent on the nature and position of the functional groups attached to the pyridine core. The interplay between electron-donating and electron-withdrawing groups across the conjugated system is a key determinant of the molecule's electronic transitions and, consequently, its fluorescent behavior.

    A notable class of fluorescent molecules has been developed from 2-(2-arylvinyl)-3-nitropyridine derivatives. nih.gov These compounds can be synthesized through the reaction of 2-methyl-3-nitropyridines with various aromatic aldehydes. mdpi.com The resulting structures possess an extended π-conjugation system, which is often a prerequisite for significant fluorescence. The electronic properties of the arylvinyl substituent dramatically influence the photophysical characteristics of the entire molecule. For instance, the introduction of a strong electron-donating group, such as a dimethylamino group, can lead to a significant red-shift in the absorption spectrum due to enhanced intramolecular charge transfer (ICT). mdpi.com However, in some cases, this strong ICT character can also lead to fluorescence quenching. mdpi.com

    Some synthesized 2-(2-arylvinyl)-3-nitropyridine compounds have been shown to possess large Stokes shifts, a desirable characteristic for fluorescent probes as it facilitates the distinction between excitation and emission signals. nih.gov The ability to modify both the substituent on the vinyl group and other positions on the nitropyridine ring allows for the predictable tuning of their absorption and emission spectra. nih.gov

    The surrounding solvent environment can also significantly impact the fluorescent properties of substituted nitropyridines, a phenomenon known as solvatochromism. wikipedia.org The polarity of the solvent can differentially stabilize the ground and excited states of the fluorophore, leading to shifts in the emission wavelength. For example, 4-nitropyridine (B72724) N-oxide exhibits a solvatochromic effect, with its long-wavelength UV absorption being sensitive to the hydrogen-bond donor ability of the solvent. researchgate.net This sensitivity to the local environment underscores the potential of nitropyridine derivatives as fluorescent sensors.

    The table below summarizes the photophysical properties of select substituted nitropyridine derivatives as reported in research literature. The variation in these properties illustrates the profound effect of substitution patterns on the fluorescence of the nitropyridine core.

    Table 1. Photophysical Properties of Selected Substituted Nitropyridine Derivatives.

    CompoundSubstitution PatternKey Photophysical ObservationsReference
    2-(2-Arylvinyl)-3-nitropyridinesArylvinyl group at C2, Nitro group at C3Demonstrate tunable photophysical properties and potential for large Stokes shifts. Properties are highly dependent on the substituents on the aryl ring. nih.gov
    2-(2-(4-Dimethylaminophenyl)vinyl)-3,5-dinitropyridineDimethylamino-substituted arylvinyl group at C2, Nitro groups at C3 and C5Exhibits strong absorption of visible light, resulting in a deep purple color, but does not show visible fluorescence. This is attributed to the strong conjugation between the electron-donating dimethylamino group and the electron-deficient dinitropyridine ring. mdpi.com
    4-Nitropyridine N-oxideNitro group at C4, N-oxide functionalityDisplays a solvatochromic effect in the UV region (330-355 nm), indicating sensitivity to the solvent's hydrogen-bonding capabilities. researchgate.net

    Pharmacological and Biological Research of 2 Hydroxy 4 Nitropyridine and Analogues

    Evaluation of Antimicrobial Activities

    The antimicrobial potential of 2-hydroxy-4-nitropyridine and its structural analogues has been a subject of scientific investigation, revealing a spectrum of activity against various microbial pathogens. smolecule.comchemimpex.com Pyridine (B92270) and its derivatives are recognized for their diverse biological activities, including antimicrobial and anti-inflammatory properties. nih.govnih.gov

    Research has indicated that this compound possesses antimicrobial properties against certain bacterial strains. smolecule.com Studies on analogous compounds, such as 4-hydroxy-2-pyridone alkaloids, have provided more specific insights into their antibacterial spectrum. For instance, certain alkaloids in this family have demonstrated moderate to broad inhibitory activities against several Gram-positive bacteria, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Clostridium perfringens. nih.gov One analogue also showed efficacy against the Gram-negative bacterium Ralstonia solanacarum. nih.gov However, these specific 4-hydroxy-2-pyridone compounds showed no significant inhibitory activity against other common Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa at the tested concentrations. nih.govnih.gov

    This selective efficacy highlights the nuanced antibacterial profile of this class of compounds, with a more pronounced effect on Gram-positive organisms in some cases. Gram-negative bacteria are often inherently more resistant to antibiotics due to the low permeability of their outer membrane. mdpi.com

    Compound/AnalogueBacterial StrainGram StainMIC (μM)Reference
    Apiosporamide (4-hydroxy-2-pyridone analogue)Staphylococcus aureusPositive1.56 - 6.25 nih.gov
    Apiosporamide (4-hydroxy-2-pyridone analogue)MRSAPositive1.56 - 6.25 nih.gov
    Apiosporamide (4-hydroxy-2-pyridone analogue)Bacillus subtilisPositive1.56 - 6.25 nih.gov
    Apiosporamide (4-hydroxy-2-pyridone analogue)Clostridium perfringensPositive1.56 - 6.25 nih.gov
    Apiosporamide (4-hydroxy-2-pyridone analogue)Ralstonia solanacarumNegative1.56 - 6.25 nih.gov
    Furanpydone A, N-hydroxyapiosporamide, ApiosporamideEscherichia coliNegative>50 nih.govnih.gov
    Furanpydone A, N-hydroxyapiosporamide, ApiosporamidePseudomonas aeruginosaNegative>50 nih.govnih.gov

    The antifungal activity of this compound analogues appears to be highly dependent on their specific chemical structures. For example, studies on certain 4-hydroxy-2-pyridone alkaloids found no obvious inhibitory activity against the pathogenic fungi Candida albicans and Candida glabrata. nih.govnih.gov

    In contrast, research on other analogues, such as derivatives of 2-amino-4-nitrophenol (B125904), has demonstrated significant fungicidal effects. nih.gov In one study, modifying the structure by replacing a hydrogen atom in the amino group with an aldehyde group led to increased fungicidal activity against Rhizoctonia solani and Bipolaris sorokiniana. nih.gov Similarly, replacing the hydrogen atom with a ketone group enhanced the inhibitory effect against Sclerotinia sclerotiorum and Venturia inaequalis. nih.gov

    While the precise mechanisms for nitropyridine analogues are still under full investigation, the mechanisms of other antifungal heterocyclic compounds, such as flavonoids, may offer parallels. These mechanisms are often multifaceted and can include the disruption of the fungal plasma membrane, inhibition of cell wall formation, induction of mitochondrial dysfunction, and interference with RNA and protein synthesis. mdpi.com

    The antimicrobial activity of many nitroaromatic compounds, including likely this compound, is not exerted by the molecule itself but requires reductive bioactivation within the target microorganism. encyclopedia.pubnih.gov This process is central to the compound's mechanism of action. encyclopedia.pub The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation but susceptible to enzymatic reduction. nih.gov

    The activation is carried out by microbial nitroreductases, which use NADH or NADPH as reducing agents. encyclopedia.pubencyclopedia.pub This enzymatic reduction of the nitro group is a stepwise process that generates a series of highly reactive and toxic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, as well as nitro anion radicals. encyclopedia.pubmdpi.com These reactive species are the ultimate effectors of the antimicrobial action. They can covalently bind to critical biological macromolecules, particularly DNA, leading to nuclear damage, inhibition of DNA synthesis, and ultimately, cell death. encyclopedia.pub This mechanism of action, involving the intracellular formation of toxic intermediates, is a hallmark of several established nitroaromatic antimicrobial drugs. nih.govencyclopedia.pub

    Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogues influences their antimicrobial potency and spectrum.

    The Nitro Group : The presence of the nitro group is considered a fundamental requirement for the antimicrobial activity of these compounds. nih.gov Its reduction is what initiates the cascade of toxic reactive intermediates responsible for cell death. encyclopedia.pubresearchgate.net

    Substituent Position and Type : The position of the nitro group and the nature of other substituents on the pyridine ring significantly modulate biological activity. nih.gov SAR studies of analogous nitroimidazoles revealed that while the nitro group is essential, other structural features dictate the spectrum of activity. For instance, in the 4-nitroimidazole (B12731) series, a bicyclic oxazine (B8389632) and a lipophilic tail were key determinants for activity against aerobic bacteria. nih.gov

    Functional Group Modification : Even minor modifications to other functional groups can dramatically alter antifungal efficacy. As noted previously, in studies of 2-amino-4-nitrophenol derivatives, the replacement of a hydrogen atom on the amino group with an aldehyde or ketone moiety enhanced fungicidal activity against specific fungal species. nih.gov This demonstrates that targeted chemical modifications can refine the antifungal profile of the parent compound.

    Anti-inflammatory Research

    Analogues of this compound have been investigated for their potential anti-inflammatory effects. Pyridine derivatives are a known class of compounds with a wide range of pharmacological properties, including anti-inflammatory action. nih.gov Research into related structures, such as 3-hydroxy-pyridine-4-one derivatives, has shown significant anti-inflammatory activity in established experimental models. nih.govresearchgate.net

    The inflammatory response is a complex process mediated by a variety of signaling molecules, among which pro-inflammatory cytokines play a central role. Key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) are pivotal in initiating and amplifying inflammatory cascades. nih.govplos.org A primary mechanism by which anti-inflammatory compounds exert their effects is by inhibiting the production or function of these cytokines.

    Studies on various immunomodulatory agents have demonstrated that they can lead to a concentration-dependent inhibition of IL-1β and TNF expression in stimulated immune cells. nih.gov For example, some natural compounds have been shown to downregulate the transcription of pro-inflammatory genes, thereby reducing the secretion of cytokines like IL-1β, IL-6, and IL-8. nih.gov This modulation of cytokine expression is a key therapeutic strategy for managing inflammatory disorders. While direct evidence for this compound is limited, the known anti-inflammatory effects of its analogues suggest that a potential mechanism of action could involve the downregulation of these critical pro-inflammatory mediators. nih.govresearchgate.net

    Modulation of Inducible Nitric Oxide Synthase (iNOS) Activity

    A study on a series of novel pyridine derivatives demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. bohrium.com The most potent compounds significantly decreased the expression levels of iNOS mRNA. bohrium.com For instance, one of the tested pyridine derivatives, compound 7a , reduced iNOS gene expression by 53% in RAW-treated cells compared to the negative control. bohrium.com Another study investigating 2-pyridone derivatives for anti-neuroinflammatory activity also suggested that their mechanism of action might involve interactions with iNOS. nih.gov These findings indicate that the pyridine and pyridone scaffolds are promising for the development of iNOS inhibitors, and by extension, this compound may exhibit similar activity.

    Table 1: Effect of a Pyridine Derivative (7a) on iNOS Gene Expression in LPS-Stimulated RAW 264.7 Macrophages bohrium.com

    CompoundTreatmentiNOS Gene Expression Reduction (%)
    7a LPS-stimulated RAW 264.7 cells53

    Role of Iron Chelating Properties in Anti-inflammatory Effects

    The anti-inflammatory effects of hydroxypyridinone compounds are often linked to their ability to chelate iron. nih.govnih.gov Iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals that contribute to oxidative stress and tissue damage in inflammatory conditions. nih.gov By sequestering iron, these compounds can mitigate this detrimental process.

    A study on various hydroxypyridinones demonstrated their potent iron (III) chelating properties. nih.gov The research indicated that the most effective anti-inflammatory activity was observed with the most hydrophilic chelators that exhibited the strongest avidity for iron. nih.gov These compounds were successful in competing for iron with apotransferrin and were capable of removing a significant percentage of iron from ferritin. nih.gov This suggests a direct correlation between the iron-chelating capacity of hydroxypyridinones and their anti-inflammatory potential. Although specific studies on the iron-chelating properties of this compound are not available, its structural similarity to other hydroxypyridinones suggests it may also possess iron-chelating capabilities, which could contribute to potential anti-inflammatory effects.

    In vivo and in vitro Anti-inflammatory Models

    Various in vivo and in vitro models have been employed to assess the anti-inflammatory activity of pyridine and hydroxypyridinone derivatives.

    In vivo models, such as the carrageenan-induced paw edema test in rats, are commonly used to evaluate acute inflammation. researchgate.net In a study of novel 2(1H)-pyridone derivatives, several compounds demonstrated significant anti-inflammatory effects in this model. researchgate.net For example, some of the synthesized pyridone derivatives exhibited a percentage of edema inhibition comparable to or even exceeding that of the standard drug phenylbutazone (B1037) at various time points. nih.gov

    In vitro models often utilize cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. bohrium.com The anti-inflammatory potential is then assessed by measuring the production of inflammatory mediators such as nitric oxide (NO) and various cytokines. bohrium.com In one such study, several pyridine derivatives significantly inhibited NO production, with the most active compounds showing inhibition percentages of over 60%. bohrium.com

    Table 2: In vitro Anti-inflammatory Activity of Selected Pyridine Derivatives in LPS-Stimulated RAW 264.7 Macrophages bohrium.com

    CompoundNO Inhibition (%)IC50 (µM)
    7a 65.4876.6
    7f 51.1996.8

    These studies on analogous compounds suggest that this compound could also exhibit anti-inflammatory properties that could be evaluated using similar experimental models.

    Anticancer and Cytotoxicity Studies

    While direct studies on the anticancer and cytotoxic effects of this compound are scarce, research on related nitropyridine and hydroxypyridone analogues provides a foundation for its potential in this area.

    Induction of Apoptosis in Cancer Cell Lines

    Several studies have demonstrated that pyridine derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. For instance, a novel series of 2-oxo-1′H-spiro-pyridine derivatives were shown to induce apoptosis in Caco-2 human colorectal adenocarcinoma cells. nih.gov One of the most potent compounds, compound 7 , increased the apoptotic rate from 1.92% in untreated cells to 42.35% after treatment. nih.gov This was accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov

    Similarly, research on 3-nitropyridine (B142982) analogues identified them as potent inducers of apoptosis in Jurkat cells, a human T-lymphocyte cell line. nih.gov These compounds were found to arrest the cell cycle in the G2/M phase, a common mechanism for microtubule-targeting agents that ultimately leads to apoptosis. nih.gov

    Table 3: Apoptotic Effect of a 2-oxo-1′H-spiro-pyridine Derivative (Compound 7) on Caco-2 Cells nih.gov

    TreatmentApoptotic Rate (%)
    Untreated Control1.92
    Compound 7 42.35

    Evaluation of Cytotoxic Potential

    The cytotoxic potential of various pyridine and nitropyridine derivatives has been evaluated against a range of human cancer cell lines. In a study of 3-nitropyridine analogues, potent cytotoxic effects were observed in both solid and hematological cancer cell lines, with IC50 values in the nanomolar range for the most active compounds. nih.gov Notably, these compounds showed selectivity for rapidly dividing cancer cells while having a lesser effect on normal peripheral blood mononuclear cells. nih.gov

    Another study on a series of 2-oxo-pyridine derivatives also reported significant antiproliferative activity against HepG-2 (human liver cancer) and Caco-2 cell lines. nih.gov The spiro-pyridine derivatives, in particular, demonstrated higher activity against Caco-2 cells than the standard drug Doxorubicin. nih.gov

    Table 4: Cytotoxic Activity (IC50) of a 2-oxo-1′H-spiro-pyridine Derivative (Compound 7) and Doxorubicin on Cancer Cell Lines nih.gov

    CompoundHepG-2 IC50 (µM)Caco-2 IC50 (µM)
    Compound 7 -7.83 ± 0.50
    Doxorubicin 4.50 ± 0.2012.49 ± 1.10

    Molecular Targets in Antitumor Mechanisms

    Research into the molecular targets of pyridine derivatives has revealed several mechanisms underlying their antitumor activity. A prominent target for some nitropyridine analogues is the microtubule network. nih.gov These compounds have been shown to inhibit tubulin polymerization by binding to the colchicine-site of tubulin, leading to a disruption of the microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis. nih.gov

    Other pyridine derivatives have been identified as inhibitors of key signaling proteins involved in cancer progression. For example, certain 2-oxo-1′H-spiro-pyridine derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Both of these receptors play crucial roles in tumor growth, proliferation, and angiogenesis. The ability of these compounds to inhibit these targets with sub-micromolar IC50 values highlights their potential as targeted anticancer agents. nih.gov

    Table 5: Inhibitory Activity of a 2-oxo-1′H-spiro-pyridine Derivative (Compound 7) against EGFR and VEGFR-2 nih.gov

    TargetCompound 7 IC50 (µM)
    EGFR0.124
    VEGFR-20.221

    Enzyme Inhibition and Receptor Binding Investigations of this compound and Analogues

    The unique electronic and structural characteristics of the this compound scaffold have prompted investigations into its potential as a modulator of various biological targets, including enzymes and receptors. Research has primarily focused on analogues and derivatives to explore structure-activity relationships (SAR) for different therapeutic targets.

    Inhibitory Potential against Carbonic Anhydrase Isozymes (hCA I, hCA II)

    Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com Various isoforms are established therapeutic targets for conditions like glaucoma, epilepsy, and cancer. mdpi.com While direct studies on this compound are not extensively documented, research into structurally related pyridine derivatives highlights the potential of this scaffold in designing CA inhibitors.

    A study on pyrazolo[4,3-c]pyridine sulfonamides revealed significant inhibitory activity against cytosolic human isoforms hCA I and hCA II. mdpi.com The inhibitory constants (Kᵢ) for these compounds varied widely, demonstrating sensitivity to different substitutions on the core structure. For instance, against the widespread hCA II isoform, Kᵢ values for this series of pyridine analogues ranged from 5.6 nM to 7329 nM. mdpi.com The most potent compounds in this series were more effective than the standard reference drug Acetazolamide (AAZ), which had a Kᵢ of 12.1 nM against hCA II. mdpi.com

    The data suggest that the pyridine core can be effectively utilized to orient functional groups for interaction with the enzyme's active site. The presence of a 4-hydroxy-1,6-dimethylpyridin-2(1H)-one moiety in one of the tested analogues, however, was not favorable for activity against the hCA I isoform. mdpi.com

    Table 1: Inhibitory Activity of Selected Pyrazolo[4,3-c]pyridine Analogues against hCA I and hCA II

    Compound hCA I (Kᵢ in nM) hCA II (Kᵢ in nM)
    Analogue 1k 68.9 5.6
    Analogue 1f 58.8 6.6
    Analogue 1i >1000 478.4
    Acetazolamide (AAZ) 250 12.1

    Data sourced from a study on pyrazolo[4,3-c]pyridine sulfonamides. mdpi.com

    Acetylcholinesterase (AChE) Inhibition Studies

    Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. nih.govnih.gov Inhibitors of AChE are primary therapeutic agents for managing the symptoms of Alzheimer's disease. nih.gov The investigation of pyridine-based molecules as AChE inhibitors is an active area of research.

    Studies on related compounds, such as hydroxybenzoic acids, provide insight into the potential role of the functional groups found in this compound. For example, 4-hydroxybenzoic acid was found to be an AChE inhibitor, with its activity influenced by hydrophobic interactions within the enzyme's active site. mdpi.com The position of the hydroxyl group on the aromatic ring is crucial; its placement can significantly affect the nature of the interaction with key amino acid residues like tryptophan (Trp84) and glutamate (B1630785) (Glu199) in the AChE active site. mdpi.com

    While specific IC₅₀ values for this compound are not available in the reviewed literature, the broader class of pyridine derivatives has yielded potent inhibitors. Structure-based pharmacophore modeling of known inhibitors has identified key interaction points, including hydrogen bond donors/acceptors and aromatic rings for π–π stacking with residues like Trp86 and Tyr337, which are crucial for binding. nih.gov The pyridine ring, present in many bioactive molecules, serves as a valuable scaffold for designing compounds that can fit into the AChE active site. researchgate.net

    Receptor Binding Affinity Studies

    The structural framework of this compound makes it an interesting starting point for designing ligands with affinity for various G-protein coupled receptors (GPCRs) and other receptor types. Research on analogous pyridine-containing structures has demonstrated high-affinity binding to several important therapeutic targets.

    One notable example involves derivatives of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide, which have been identified as potent and selective ligands for the cannabinoid type 2 (CB2) receptor. mdpi.com The CB2 receptor is a target for treating inflammatory and neuropathic pain. In one study, several analogues displayed significant binding affinity for the human CB2 receptor, with Kᵢ values in the low nanomolar range. mdpi.com For instance, one of the most potent compounds in the series exhibited a Kᵢ of 0.45 nM for the CB2 receptor and showed high selectivity over the CB1 receptor. mdpi.com

    Furthermore, studies on other analogues have explored binding to serotonin (B10506) receptors. For a series of 1-(2,5-dimethoxyphenyl)isopropylamine analogues, the introduction of a nitro (NO₂) group at the 4-position was investigated for its effect on binding to 5-HT₂ₐ and 5-HT₂ₑ receptors. nih.gov These studies demonstrate that substitutions on the aromatic ring significantly influence receptor affinity and functional activity. nih.gov

    Table 2: Binding Affinities of Selected Pyridine Analogues for Cannabinoid Receptors

    Compound CB1 Receptor (Kᵢ in nM) CB2 Receptor (Kᵢ in nM) Selectivity Index (CB1/CB2)
    Analogue 54 >2000 0.45 >4739
    Analogue 55 >2000 0.88 >2272
    Analogue 35 102.30 1.45 >70
    SR144528 (Reference) 677 0.58 1167

    Data sourced from a study on 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives. mdpi.com

    Antiviral Activity Assessment

    The pyridine nucleus is a "privileged" scaffold found in numerous compounds with a wide range of therapeutic properties, including antiviral activity. nih.gov The search for new antiviral agents is a global health priority, and pyridine derivatives continue to be a focus of this research.

    While specific antiviral screening data for this compound is limited in the available literature, studies on related compounds underscore the potential of this chemical class. A review of pyridine compounds with antimicrobial and antiviral activities noted that derivatives featuring nitro substituents were among the most active against tested microbial strains. nih.gov This suggests that the nitro group in the this compound structure could be beneficial for biological activity.

    Research into other classes of heterocyclic compounds has also shown promise. For instance, certain uridine (B1682114) derivatives have demonstrated significant antiviral activity against the Tick-Borne Encephalitis Virus (TBEV), with IC₅₀ values ranging from 1.4 to 10.2 µM. mdpi.com Similarly, benzotriazole (B28993) derivatives, another class of nitrogen-containing heterocycles, have been developed as potent agents against enteroviruses like Coxsackievirus B5 and Poliovirus. openmedicinalchemistryjournal.com These findings collectively support the exploration of heterocyclic scaffolds, including that of this compound, in the development of novel antiviral therapeutics.

    Drug Design and Development Applications

    This compound as a Scaffold for Novel Bioactive Compounds

    In medicinal chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The pyridine ring is considered one of the most vital scaffolds in drug design due to its presence in numerous natural products and approved pharmaceuticals. researchgate.netnih.gov Its heteroaromatic nature allows for versatile chemical modifications and influences the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

    The this compound structure represents a valuable scaffold for several reasons:

    Versatile Chemistry : The hydroxy and nitro groups, along with the pyridine ring itself, offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

    Pharmacophore Potential : The arrangement of hydrogen bond donors (hydroxy group) and acceptors (nitro group, ring nitrogen) can serve as a pharmacophore that interacts with specific biological targets.

    Proven Bioactivity : As discussed, the pyridine scaffold is integral to compounds showing efficacy as enzyme inhibitors, receptor ligands, and antiviral agents. mdpi.commdpi.comnih.gov

    A patent for a related compound, 2-hydroxy-4-amino-5-methylpyridine, highlights its use as a key intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor. google.com This demonstrates the practical application of substituted 2-hydroxypyridine (B17775) scaffolds in the production of established drugs. The adaptability of the pyridine nucleus makes it a preferred starting point for medicinal chemists aiming to discover novel compounds with improved therapeutic profiles. researchgate.net

    Lead Compound Identification and Optimization

    The journey of drug discovery often begins with the identification of a "lead compound," a chemical entity that demonstrates the desired biological or pharmacological activity and serves as a starting point for further development. slideshare.net This initial molecule, while promising, may not possess the ideal potency, selectivity, or pharmacokinetic properties for a therapeutic agent. slideshare.net Consequently, it undergoes a rigorous process of chemical modification, known as lead optimization, to enhance its drug-like characteristics. nih.govdndi.org

    In the context of nitropyridine analogues, research has identified promising lead compounds for specific therapeutic targets. For instance, in the effort to discover inhibitors for 11β-hydroxylase (CYP11B1), an enzyme implicated in conditions like Cushing's syndrome, a nitropyridine derivative emerged as a significant lead. nih.gov Through modifications of a potent but non-selective inhibitor, compound 8 , identified as 4-(4-nitro-2-phenethoxyphenyl)pyridine , was developed as a new and promising lead compound. nih.gov

    This optimization process resulted in substantial improvements in inhibitory potency against both human and rat CYP11B1. nih.gov Compound 8 proved to be approximately 7-fold and 28-fold more potent than the reference drug, metyrapone, for the human and rat enzymes, respectively. nih.gov This highlights a successful lead optimization effort where structural modifications to an initial scaffold yielded a compound with a significantly improved activity profile, marking it as a strong candidate for further preclinical development. nih.gov

    Table 1: Comparison of Inhibitory Potency (IC50) of a Starting Compound vs. Optimized Lead Compound 8 nih.gov
    CompoundTarget Enzyme (Human CYP11B1)Target Enzyme (Rat CYP11B1)Selectivity Target (Human CYP19)
    Starting Compound (IV)Potent InhibitionModerate InhibitionNon-selective
    Optimized Lead (8)2 nM163 nM1900 nM

    Computational Approaches in Drug Design

    In modern medicinal chemistry, computational tools are indispensable for accelerating the drug discovery process, from identifying initial leads to optimizing their properties. nih.govnih.gov These in silico methods allow researchers to predict how a compound will behave in a biological system, thereby reducing the time and resources spent on synthesizing and testing less promising molecules. For this compound and its analogues, several computational approaches are particularly relevant.

    Molecular Docking

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of small molecules to the binding site of a protein target. nih.govtandfonline.com For example, studies on 3-nitropyridine analogues have used X-ray crystallography, a technique complemented by docking, to demonstrate their binding to the colchicine-site of tubulin, thereby explaining their mechanism of action as microtubule-targeting agents. nih.gov Similarly, docking studies have been employed to assess the antithrombotic potential of new pyridinone derivatives by predicting their affinity for specific protein targets. d-nb.info This approach helps in understanding the structural basis of activity and guides the design of new derivatives with enhanced interactions with their biological targets. researchgate.net

    ADMET Prediction

    A significant reason for the failure of drug candidates in late-stage development is poor pharmacokinetic properties or unforeseen toxicity. ADMET, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity, refers to the suite of properties that determine the fate and effect of a drug in an organism. Predicting these properties early in the discovery process is crucial. Web-based tools and specialized software can calculate a wide range of ADMET-related properties based on a molecule's structure. nih.gov These predictions help researchers to prioritize compounds that are more likely to be well-absorbed, distribute to the target tissue, metabolize at an appropriate rate, be cleared from the body efficiently, and have a lower risk of toxicity.

    Table 2: Predicted ADMET Properties for a Hypothetical this compound Analogue
    Property CategoryParameterPredicted OutcomeSignificance
    AbsorptionHuman Intestinal Absorption (HIA)GoodLikelihood of being absorbed from the gut
    Caco-2 PermeabilityModerateAbility to cross the intestinal wall
    DistributionBlood-Brain Barrier (BBB) PenetrationLowLikelihood of crossing into the central nervous system
    MetabolismCYP450 2D6 InhibitorNoLow potential for drug-drug interactions
    CYP450 3A4 InhibitorNoLow potential for drug-drug interactions
    ToxicityAmes MutagenicityNon-mutagenicIndicates a low potential to cause DNA mutations
    CarcinogenicityNon-carcinogenicIndicates a low potential to cause cancer

    QSAR (Quantitative Structure-Activity Relationship)

    QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govjapsonline.com By analyzing a series of compounds with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized analogues. nih.gov These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. nih.govnih.gov QSAR studies on various pyridine and thiazole (B1198619) derivatives have successfully identified key structural features that are important for their antimicrobial or enzyme-inhibitory activities. japsonline.comnih.gov The resulting models serve as a valuable guide for designing new compounds with potentially higher potency. nih.gov

    Integration into Advanced Drug Delivery Systems

    The therapeutic efficacy of a drug is not solely dependent on its intrinsic pharmacological activity but also on its ability to reach the target site in the body at an adequate concentration for a sufficient duration. Many promising compounds, including nitropyridine derivatives, may face challenges such as poor aqueous solubility, which can limit their oral bioavailability. princeton.edu Advanced drug delivery systems, particularly those based on nanotechnology, offer innovative solutions to overcome these limitations. princeton.edu

    Nanocarriers, such as nanoparticles, are submicron-sized particles that can encapsulate therapeutic agents. nih.gov This encapsulation serves multiple purposes: it can protect the drug from degradation, improve its solubility, and potentially modify its distribution profile within the body. nih.govmdpi.com For poorly soluble compounds, formulating them as nanoparticles increases the surface-area-to-volume ratio, which can significantly enhance dissolution rates and, consequently, absorption. princeton.edu

    The encapsulation of nitro compounds, in particular, has been explored as a strategy to improve their formulation. princeton.edumdpi.com Various methods can be employed to load drugs into nanocarriers. For instance, amphiphilic copolymers can self-assemble into micellar structures that encapsulate hydrophobic drugs within their core. nih.gov Another approach involves the use of Metal-Organic Frameworks (MOFs), which are materials with highly porous structures that can host guest molecules like metal nanoparticles or drug compounds. mdpi.com These MOF-based systems can act as supports, stabilizing the encapsulated agent and controlling its accessibility. mdpi.com

    The integration of this compound or its analogues into such nanocarrier systems could be a viable strategy to enhance their therapeutic potential. By improving their solubility and dissolution characteristics, nanoparticle encapsulation could lead to better bioavailability after oral administration, making them more effective drug candidates. princeton.edu

    Applications in Agricultural Chemistry and Materials Science

    Development of Agrochemicals

    In the realm of agricultural chemistry, 2-Hydroxy-4-nitropyridine and its derivatives are primarily utilized for the synthesis of pesticides and herbicides. The inherent antimicrobial properties of the molecule also contribute to its use in plant protection.

    Precursors for Pesticides and Herbicides

    This compound serves as a key starting material in the synthesis of various agrochemicals. One of the most common pathways involves the conversion of this compound to 2-chloro-4-nitropyridine (B32982). This chlorinated intermediate is a versatile building block for creating more complex and biologically active molecules. For instance, a related compound, 2-hydroxy-5-nitropyridine (B147068), is a known precursor to 2-chloro-5-nitropyridine, which is an important intermediate in the production of the germicide cyprodinil. google.com This suggests a similar synthetic strategy for derivatives of this compound.

    The antimicrobial properties of this compound itself make it a useful component in the development of plant protection products. nih.gov Pyridine-based compounds, in general, are integral to a wide array of fungicides, insecticides, and herbicides. researchgate.net

    Table 1: Synthesis of 2-chloro-4-nitropyridine from 2-chloropyridine-N-oxide (a related precursor)

    ReactantsReagentsConditionsProductYield
    2-chloropyridine-N-oxideConcentrated sulfuric acid, 90% nitric acidInitial cooling to 0°C, then heating to 80°C, followed by an exothermic reaction up to 115°C2-chloro-4-nitropyridine-N-oxideNot specified in abstract

    This table illustrates a common method for introducing a nitro group to a pyridine (B92270) ring, a key step in the synthesis of precursors for agrochemicals. prepchem.comchemicalbook.comguidechem.comguidechem.com

    Structure-Activity Relationships in Agrochemical Contexts

    The biological activity of agrochemicals derived from this compound is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial in optimizing the efficacy of these compounds as fungicides, herbicides, or insecticides.

    For pyridine derivatives in general, the presence and position of various functional groups, such as nitro (-NO2) and hydroxyl (-OH) groups, significantly influence their biological activity. nih.govnih.gov In the context of fungicides, for example, quantitative structure-activity relationship (QSAR) studies on 2-chloropyridine-3-carboxamides have been conducted to understand how different substituents affect their fungicidal potency. amanote.com

    The introduction of a nitro group, as is present in this compound, is a common strategy in the design of bioactive molecules, including antimicrobials. nih.gov The specific positioning of the hydroxyl and nitro groups on the pyridine ring in this compound creates a unique electronic and steric profile that can be fine-tuned in its derivatives to enhance their interaction with specific biological targets in pests and weeds. For instance, in a series of 1,2,4-triazolo[4,3-a]pyridine derivatives, the structural modifications were shown to influence their herbicidal activity against different weed species. researchgate.net

    Industrial Applications and Functional Materials

    Beyond agriculture, this compound finds utility in the synthesis of dyes and pigments and shows potential in the development of specialized materials and sensors.

    Role in the Synthesis of Dyes and Pigments

    Azo dyes, which constitute a significant class of synthetic colorants, are formed through a process called azo coupling. This reaction involves a diazonium salt reacting with a coupling agent, which is typically an electron-rich aromatic compound. wikipedia.orgnih.gov Phenols and their derivatives are common coupling agents in this process. cuhk.edu.hk

    Given that this compound is a substituted phenol (B47542) (hydroxypyridine), it has the potential to act as a coupling component in the synthesis of novel azo dyes. The presence of the electron-withdrawing nitro group and the pyridine ring would likely influence the color and properties of the resulting dye. While specific examples of dyes synthesized directly from this compound are not extensively documented in readily available literature, the fundamental principles of azo dye chemistry support its potential application in this area. ijirset.comnih.gov

    Table 2: General Principle of Azo Dye Synthesis

    StepDescriptionKey Components
    1. DiazotizationAn aromatic primary amine is treated with a nitrous acid source (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt.Aromatic primary amine, Sodium nitrite, Acid
    2. Azo CouplingThe diazonium salt acts as an electrophile and reacts with an electron-rich coupling agent (e.g., a phenol or aniline (B41778) derivative).Diazonium salt, Coupling agent (e.g., this compound)

    Contribution to Specialized Materials Science

    The field of materials science is increasingly focused on the development of functional polymers with specific properties tailored for various applications. mdpi.commdpi.com The incorporation of heterocyclic compounds like pyridine derivatives into polymer structures can impart unique thermal, optical, or electronic characteristics.

    While the direct polymerization of this compound may not be a common application, it can be used as a monomer or a modifying agent in the synthesis of specialized polymers. The hydroxyl group provides a reactive site for incorporation into polyester (B1180765) or polyurethane chains, for example. The presence of the nitro group and the pyridine ring could enhance the thermal stability or modify the electronic properties of the resulting polymer. Research into the synthesis of functional polymers from various heterocyclic precursors is an active area of investigation. osti.gov

    Potential in Sensor Development

    Chemical sensors are devices that detect and respond to specific chemical species. The development of new sensor materials is a critical area of research. While there is no extensive body of literature specifically detailing the use of this compound in sensors, its chemical structure suggests potential applications.

    The nitroaromatic group is known to be electrochemically active, which could be exploited in the fabrication of electrochemical sensors. Furthermore, the pyridine nitrogen and the hydroxyl group could act as binding sites for specific analytes, forming the basis for a selective chemical sensor. For example, modified carbon sensors are often used for the detection of various chemical species, and the functional groups of this compound could be used to modify electrode surfaces to enhance their sensitivity and selectivity towards target molecules.

    Environmental Impact and Remediation Research

    Degradation Pathways and Fate in the Environment

    The environmental fate of 2-Hydroxy-4-nitropyridine is governed by biotic and abiotic processes that determine its transformation and persistence. The structure, featuring both a hydroxylated pyridine (B92270) ring and a nitro group, suggests multiple potential degradation pathways.

    Biodegradation: Microbial action is a primary route for the degradation of pyridine derivatives in soil and water. researchgate.net Bacteria have been shown to utilize pyridine compounds as sources of carbon and nitrogen. researchgate.net The degradation of pyridines often involves initial hydroxylation, a step that has already occurred in this compound. researchgate.net From this stage, degradation typically proceeds via ring cleavage. For instance, many pyridine derivatives are metabolized through a central intermediate, 2,5-dihydroxypyridine (B106003) (2,5-DHP), which is then processed by dioxygenase enzymes to break the aromatic ring. researchgate.net

    The nitro group is also a key target for microbial enzymes. The biodegradation of nitroaromatic compounds can proceed through several mechanisms:

    Reductive Pathway: Under anaerobic or aerobic conditions, nitroreductase enzymes can reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group. researchgate.net The resulting aminohydroxypyridine would likely be less toxic and more amenable to further degradation.

    Oxidative Pathway (Denitration): Some microorganisms can remove the nitro group as nitrite (B80452) (NO₂⁻) through the action of monooxygenase or dioxygenase enzymes. nih.gov This step often precedes the cleavage of the aromatic ring. nih.gov

    Photodegradation: Abiotic degradation through photolysis is another potential pathway. Nitroaromatic compounds are known to be susceptible to photodegradation in aqueous environments when exposed to sunlight. nih.govscbt.com The presence of a hydroxyl group may further influence the compound's light-absorbing properties and its susceptibility to photochemical transformation. acs.org

    Based on these principles, the degradation of this compound likely involves initial reduction of the nitro group or enzymatic ring cleavage, leading to the formation of various aliphatic intermediates that are ultimately mineralized to carbon dioxide, water, and ammonium (B1175870).

    Table 1: Plausible Intermediates in the Degradation of this compound

    Intermediate Compound NamePotential Degradation Pathway
    2-Hydroxy-4-aminopyridineReductive pathway (reduction of the nitro group)
    2,4-DihydroxypyridineOxidative pathway (denitration via hydroxylation)
    MaleamateRing fission product (following degradation of dihydroxypyridine intermediates) researchgate.net
    Formate (B1220265)Ring fission product (following degradation of dihydroxypyridine intermediates) researchgate.net

    Strategies for Environmental Remediation and Waste Treatment

    Effective management of this compound involves strategies for remediating contaminated environments and treating industrial waste.

    Environmental Remediation:

    Bioremediation: This strategy utilizes the metabolic capabilities of microorganisms to break down contaminants. Given that bacteria can degrade both pyridine and nitroaromatic structures, bioremediation is a promising approach. researchgate.netresearchgate.net This could involve bioaugmentation, where specific microbial strains known for degrading these compounds are introduced to a contaminated site, or biostimulation, which involves adding nutrients to encourage the growth of indigenous degrading microbes.

    Photocatalysis: Advanced oxidation processes (AOPs), such as photocatalytic degradation, are effective for treating water contaminated with persistent organic pollutants. researchgate.net This method uses a semiconductor photocatalyst (like titanium dioxide) and UV light to generate highly reactive hydroxyl radicals, which can non-selectively degrade a wide range of organic compounds. researchgate.net Research on the photocatalytic degradation of other nitroaromatic compounds, such as 4-nitrophenol, has shown this to be an efficient removal method. rsc.org

    Waste Treatment: The synthesis of nitropyridines can generate significant aqueous waste streams. google.comgoogle.com For example, the production of the related compound 2-hydroxy-5-nitropyridine (B147068) is noted to create wastewater that is difficult to treat, highlighting the need for robust waste management in its manufacturing. google.com

    Chemical Incineration: For concentrated chemical waste, incineration in a specialized facility equipped with afterburners and scrubbers is a common disposal method. capotchem.cn This ensures the complete destruction of the organic compound and the scrubbing of potentially harmful combustion products like nitrogen oxides (NOx). cymitquimica.comthermofisher.com

    Wastewater Treatment: Industrial effluents containing this compound would likely require a multi-stage treatment process. This could include biological treatment (such as an activated sludge process) to degrade the compound, followed by polishing steps like activated carbon adsorption or AOPs to remove any residual or recalcitrant molecules before discharge. cymitquimica.comthermofisher.com

    Table 2: Summary of Environmental Remediation and Waste Treatment Strategies

    StrategyTypeDescription
    BioremediationEnvironmental RemediationUse of microorganisms to degrade the compound in soil or water. researchgate.netresearchgate.net
    PhotocatalysisEnvironmental Remediation / Waste TreatmentAn advanced oxidation process using light and a catalyst to break down the compound. researchgate.net
    Chemical IncinerationWaste TreatmentHigh-temperature destruction of concentrated waste. capotchem.cn
    Activated Carbon AdsorptionWaste TreatmentPhysical process to remove the compound from wastewater onto a carbon matrix.

    Future Research Directions and Translational Perspectives

    Emerging Synthetic Methodologies and Process Intensification

    The synthesis of nitropyridines, including precursors to 2-Hydroxy-4-nitropyridine, is often challenged by harsh reaction conditions, the use of potent nitrating agents, and poor regioselectivity. beilstein-journals.org Future research is increasingly focused on developing safer, more efficient, and sustainable synthetic routes through process intensification.

    Future directions in this area include:

    Catalytic Nitration: Exploring solid acid catalysts or novel catalytic systems to replace corrosive and hazardous mixed acids (sulfuric and nitric acid).

    Photocatalysis: Utilizing light-driven reactions for the selective functionalization of the pyridine (B92270) ring under milder conditions. nih.govresearchgate.net

    Integrated Processes: Combining reaction and purification steps, such as reactive distillation or extraction, within a single continuous flow system to streamline production and reduce waste. researchgate.net

    Table 1: Comparison of Batch vs. Continuous Flow Nitration

    ParameterTraditional Batch ProcessContinuous Flow Process
    SafetyHigher risk of thermal runaway due to poor heat transfer. researchgate.netEnhanced safety due to small reactor volumes and excellent heat dissipation. beilstein-journals.orgresearchgate.net
    Yield & SelectivityOften lower yields and formation of byproducts. researchgate.netHigher yields and improved selectivity due to precise control. researchgate.net
    ScalabilityDifficult and hazardous to scale up. researchgate.netEasier and safer to scale by running the system for longer or using parallel reactors. ccdcindia.com
    Waste GenerationGenerates significant acid waste.Potential for integrated recycling of reagents, reducing waste. researchgate.net

    Advanced Mechanistic Elucidations and Unexplored Reactivities

    A deeper understanding of the reaction mechanisms governing the chemistry of this compound is crucial for unlocking its full synthetic potential. The compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (B17775) form and the 2-pyridone form, with the latter often predominating in the solid state. semanticscholar.org This tautomerism significantly influences its reactivity and biological interactions.

    Recent research has delved into the mechanisms of pyridine functionalization. For example, the nitration of pyridines with dinitrogen pentoxide is proposed to proceed through a researchgate.netresearchgate.net sigmatropic shift of the nitro group from an N-nitro pyridinium (B92312) intermediate. ntnu.norsc.org Furthermore, photocatalysis is opening new avenues for reactivity. Studies have shown that pyridinium ions can be reduced to pyridinyl radicals, which then participate in selective C-H functionalization reactions, offering regioselectivity that is distinct from classical Minisci-type reactions. nih.govresearchgate.netrsc.org

    Future research in this domain should focus on:

    Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model the tautomeric equilibrium of this compound with various substituents and in different solvent environments. researchgate.netresearchgate.net This can predict the most likely sites for electrophilic and nucleophilic attack.

    Unexplored Photoreactivity: Investigating the potential of photoexcited this compound to act as a hydrogen atom transfer (HAT) reagent or to undergo novel cyclization reactions. rsc.org

    Vicarious Nucleophilic Substitution (VNS): Further exploring the VNS mechanism, where sulfonyl-stabilized carbanions can alkylate nitropyridines, to broaden the scope of accessible derivatives. acs.orgacs.org Mechanistic studies have revealed that steric hindrance can significantly impact the success of these reactions, an important consideration for designing new synthetic pathways. acs.org

    High-Throughput Screening and Combinatorial Chemistry for Biological Activity

    The this compound scaffold is an attractive starting point for building combinatorial libraries for high-throughput screening (HTS) to discover new bioactive molecules. wipo.intgoogle.com Combinatorial chemistry allows for the rapid, parallel synthesis of a large number of structurally related compounds, maximizing the chemical space explored in the search for new drug leads. nih.govchimia.ch

    The functional groups of this compound—the hydroxyl, the nitro group, and the reactive positions on the pyridine ring—provide multiple handles for chemical diversification. For example, a solid-phase synthesis approach has been used to create a library of 3-substituted imidazo[4,5-b]pyridine-2-ones starting from 2-amino-3-nitropyridine. acs.org This demonstrates how a nitropyridine core can be elaborated into more complex heterocyclic systems suitable for screening. acs.org

    Future opportunities in this area include:

    Scaffold-Based Library Design: Systematically creating focused libraries around the this compound core by varying substituents at different positions to probe structure-activity relationships (SAR). u-strasbg.fr

    Diversity-Oriented Synthesis: Using the scaffold to generate libraries of macrocycles or other complex architectures, which are often underrepresented in screening collections. wipo.int

    Orthogonal Screening Methods: Employing a combination of biophysical methods (like Surface Plasmon Resonance) and enzymatic or cell-based assays to efficiently screen pyridine-derivative libraries and identify high-quality hits. core.ac.uk

    Table 2: Combinatorial Library Generation from a Nitropyridine Scaffold

    Building BlockSynthetic StepPotential for DiversificationExample
    2-Amino-3-nitropyridineAttachment to solid support (e.g., Wang resin). acs.orgThe starting scaffold can be varied (e.g., using this compound).Immobilization via carbamate (B1207046) linkage. acs.org
    Nitro GroupReduction to an amino group. acs.orgThe resulting amine can be acylated, sulfonylated, or used in reductive aminations.Reduction with SnCl₂·2H₂O. acs.org
    Amino GroupReductive alkylation with aldehydes. acs.orgA wide variety of aldehydes can be used to introduce diverse side chains.Reaction with substituted benzaldehydes. acs.org
    Final ProductCyclative cleavage from resin. acs.orgCleavage conditions can be altered to yield different heterocyclic cores.Formation of imidazo[4,5-b]pyridine-2-ones. acs.org

    Integration of Artificial Intelligence and Machine Learning in Compound Discovery

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs. ntnu.no These technologies can be powerfully applied to the this compound scaffold to predict properties, design novel molecules, and prioritize synthetic targets.

    AI/ML models can be trained on large datasets of chemical structures and their associated biological activities to learn complex SAR. These models can then be used to:

    Predict Bioactivity: Screen virtual libraries of this compound derivatives against various biological targets to identify promising candidates before they are synthesized.

    De Novo Design: Generate entirely new molecular structures based on the this compound scaffold that are optimized for desired properties, such as high binding affinity for a target and favorable pharmacokinetic profiles.

    Property Prediction: Forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate compounds with a high probability of failure early in the discovery process.

    For example, ML algorithms have been coupled with high-throughput screening platforms to analyze vast libraries and identify hits. acs.org This synergy between computational and experimental approaches is a key future direction for efficiently exploring the chemical space around scaffolds like this compound.

    Clinical Translation and Pre-clinical Development Challenges and Opportunities

    The translational path from a promising this compound derivative to a clinical candidate is filled with both opportunities and significant challenges.

    Opportunities: The nitropyridine scaffold is present in molecules with a wide array of biological activities. Derivatives have been investigated as potential anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com For example, certain nitropyridine-containing compounds have shown inhibitory activity against urease (implicated in gastric diseases), while others have demonstrated cytotoxicity against cancer cell lines like MCF-7 and HepG2. mdpi.comnih.gov The reactivity of the nitro group can be exploited for therapeutic benefit, as it can be bioreduced under hypoxic conditions (common in solid tumors) to generate cytotoxic species, forming the basis of hypoxia-activated prodrugs. acs.orgnih.gov

    Challenges: The primary hurdle for the clinical translation of compounds containing a nitro group is their potential toxicity. nih.govsvedbergopen.com Nitroaromatic compounds are often associated with mutagenicity and genotoxicity, which are major safety concerns. acs.orgresearchgate.net The metabolic reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can cause cellular damage. svedbergopen.com Therefore, a critical aspect of preclinical development will be to carefully design derivatives that retain therapeutic activity while minimizing these toxic liabilities. This involves a delicate balance of modulating the electronic properties of the molecule to control its reduction potential and metabolic fate. researchgate.net

    Future preclinical work must rigorously assess the safety profile of any lead compounds derived from this compound, including comprehensive genotoxicity assays and metabolic stability studies, to determine their viability for human clinical trials. mdpi.com

    Q & A

    Q. What are the recommended safety protocols for handling 2-Hydroxy-4-nitropyridine in laboratory settings?

    • Methodological Answer: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory hazards. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent uncontrolled reactions. Always consult institutional safety guidelines and SDS documents for compound-specific risks .

    Q. How can researchers confirm the purity and structural identity of synthesized this compound?

    • Methodological Answer: Perform HPLC or GC-MS to assess purity (>95% threshold for research-grade material). Confirm structure via FT-IR (nitro group stretching at ~1520 cm⁻¹, hydroxyl at ~3200 cm⁻¹) and NMR (pyridine ring protons at δ 7.5–8.5 ppm; nitrophenyl protons may show splitting patterns due to electron-withdrawing effects). Cross-reference with NIST or PubChem spectral libraries .

    Q. What solvents are compatible with this compound for crystallization or reaction design?

    • Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance solubility due to nitro and hydroxyl group polarity. For crystallization, use ethanol/water mixtures (70:30 v/v) to achieve slow nucleation. Avoid chlorinated solvents (e.g., DCM), as they may induce side reactions under basic conditions .

    Advanced Research Questions

    Q. How can computational methods predict the reactivity of this compound in supramolecular assemblies?

    • Methodological Answer: Use DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electron-deficient regions (nitro groups) for nucleophilic attack. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., O–H···O hydrogen bonds) in cocrystals, as demonstrated in analogous nitropyridine systems . Pair with MD simulations to study solvent effects on packing efficiency .

    Q. What strategies resolve contradictions in thermal stability data for this compound derivatives?

    • Methodological Answer: Perform TGA-DSC under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways. For inconsistent melting points, verify polymorphic forms via PXRD and variable-temperature FT-IR . Cross-validate with independent synthesis batches to rule out impurities (>99% purity required) .

    Q. How can researchers design experiments to study the compound’s tautomeric behavior in solution?

    • Methodological Answer: Conduct UV-Vis titration in buffered solutions (pH 2–12) to track λmax shifts indicative of keto-enol tautomerism. Use ¹³C NMR in D₂O/DMSO-d₆ mixtures to observe carbon chemical shift changes. Compare with computational pKa predictions (e.g., ACD/Labs) to validate equilibrium models .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.